3,5-dibroMothiophene-2-carboxaMide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

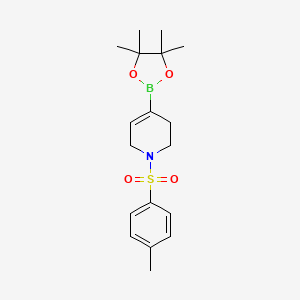

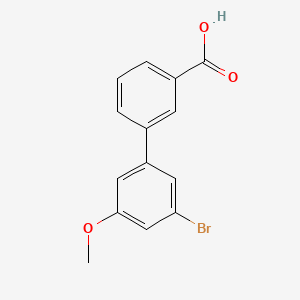

3,5-dibroMothiophene-2-carboxaMide is a chemical compound with the molecular formula C5H3Br2NOS and a molecular weight of 284.96 . It is also known by other names such as 2-Thiophenecarboxamide, 3,5-dibromo- .

Molecular Structure Analysis

The molecular structure of 3,5-dibroMothiophene-2-carboxaMide can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . Further structural analysis can be performed through molecular docking calculations .Physical And Chemical Properties Analysis

3,5-dibroMothiophene-2-carboxaMide has a molecular weight of 284.956 and a density of 2.2±0.1 g/cm3 . The boiling point is 307.3±42.0 °C at 760 mmHg .科学的研究の応用

Synthesis and Chemical Properties

- 3,5-Dibromothiophene-2-carboxamide has been explored for its potential in the synthesis of thiophene derivatives. These derivatives are significant due to their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can potentiate radiotherapy and chemotherapy in cancer treatment. The compound has been used in the synthesis of various thiophenecarboxamides and related compounds (Shinkwin, Whish, & Threadgill, 1999).

Molecular Transformations and Applications

- Research has shown that lithiation of 2,5-dibromothiophene, a closely related compound, followed by silylation, yields derivatives like 3,5-dibromo-2-trimethylsilylthiophene. These transformations are key in further chemical synthesis and have implications for designing novel compounds (Lukevics et al., 2001).

Structural and Spectroscopic Studies

- The structural and spectroscopic characteristics of thiophene derivatives, including those related to 3,5-dibromothiophene-2-carboxamide, have been extensively studied. These studies include crystal structure determination and analysis of molecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).

Biomedical Research

- In the context of biomedical research, derivatives of thiophene, including those related to 3,5-dibromothiophene-2-carboxamide, have been synthesized and evaluated for their antitubercular activity. This research provides insights into the potential therapeutic applications of these compounds in treating tuberculosis and other bacterial infections (Amini, Navidpour, & Shafiee, 2008).

Safety And Hazards

将来の方向性

While specific future directions for 3,5-dibroMothiophene-2-carboxaMide are not available, research on thiophene derivatives is ongoing due to their wide range of applications in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry, suggests potential for further functionalization .

特性

CAS番号 |

111860-06-1 |

|---|---|

製品名 |

3,5-dibroMothiophene-2-carboxaMide |

分子式 |

C5H3Br2NOS |

分子量 |

284.953 |

IUPAC名 |

3,5-dibromothiophene-2-carboxamide |

InChI |

InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9) |

InChIキー |

DNTNPJIUEVMHHF-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1Br)C(=O)N)Br |

同義語 |

3,5-dibroMothiophene-2-carboxaMide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)

![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)